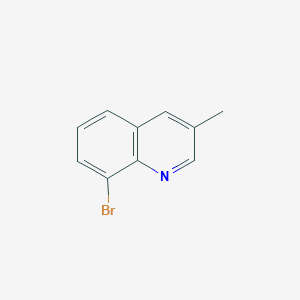

8-Bromo-3-methylquinoline

Description

Significance of the Quinoline (B57606) Moiety as a Privileged Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry and materials science. iipseries.orgwikipedia.orgablelab.eumdpi.comslideshare.net This designation stems from its recurring presence in a multitude of biologically active compounds and functional materials. The inherent structural features of the quinoline nucleus, including its aromaticity, planarity, and the presence of a nitrogen heteroatom, allow it to interact with a diverse array of biological targets through various non-covalent interactions.

The versatility of the quinoline ring system is evident in its central role in the development of numerous pharmaceuticals. iipseries.orgmdpi.com Beyond its medicinal applications, the quinoline moiety is also integral to the design of functional materials such as dyes and ligands for catalysis. chemicalbook.com Its stable aromatic nature, coupled with the potential for extensive functionalization, makes it an attractive building block for creating complex molecular architectures with tailored electronic and photophysical properties.

Overview of Structural Modifications and Positional Isomerism in Quinoline Chemistry

The chemical utility of the quinoline scaffold is greatly enhanced by the ease with which its core structure can be modified. The introduction of various substituents at different positions on the bicyclic ring system allows for the fine-tuning of its steric, electronic, and physicochemical properties. Common modifications include halogenation, alkylation, and the introduction of aryl and other functional groups. wikipedia.orgacs.orgresearchgate.net These substitutions can profoundly influence the reactivity, biological activity, and material properties of the resulting quinoline derivatives.

Positional isomerism plays a critical role in determining the characteristics of substituted quinolines. The specific placement of a substituent on the quinoline ring can lead to vastly different chemical and biological profiles. For instance, the position of a halogen atom can affect its susceptibility to nucleophilic substitution and its ability to participate in halogen bonding. Similarly, the location of an alkyl group can influence the molecule's lipophilicity and steric profile, thereby affecting its interactions with biological macromolecules. The study of positional isomers is crucial for understanding structure-activity relationships (SAR) and for the rational design of new quinoline-based compounds. d-nb.infochemwhat.com

Specific Research Focus on 8-Bromo-3-methylquinoline as a Key Synthetic and Mechanistic Target

Within the vast family of quinoline derivatives, 8-Bromo-3-methylquinoline stands out as a molecule of significant synthetic and mechanistic interest. chemicalbook.comuni.lu The presence of both a bromine atom at the 8-position and a methyl group at the 3-position imparts a unique combination of reactive handles and structural features.

The bromine atom at the C8 position is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of more complex molecules. chemicalbook.com The methyl group at the C3 position, while seemingly simple, can influence the electronic properties of the quinoline ring and can also be a site for further chemical modification.

The specific substitution pattern of 8-Bromo-3-methylquinoline makes it a valuable intermediate in organic synthesis. Its synthesis can be approached through several classic named reactions for quinoline formation, including the Skraup, Doebner-von Miller, and Combes syntheses, by selecting appropriately substituted precursors. iipseries.orgwikipedia.orgwikipedia.org The study of its synthesis and reactivity provides insights into the regioselectivity of these reactions and the influence of substituents on the quinoline core. While extensive research specifically targeting 8-Bromo-3-methylquinoline is not widely documented, its structural motifs suggest its potential as a key building block in the development of novel compounds with tailored properties for various applications in chemistry and related sciences.

Compound Data Tables

Table 1: Physicochemical Properties of 8-Bromo-3-methylquinoline and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 8-Bromo-3-methylquinoline | C₁₀H₈BrN | 222.08 | Solid | Not reported |

| 8-Bromoquinoline (B100496) | C₉H₆BrN | 208.05 | Liquid After Melting | 58-59 |

| 3-Methylquinoline (B29099) | C₁₀H₉N | 143.19 | Liquid | -16 |

| Quinoline | C₉H₇N | 129.16 | Colorless hygroscopic liquid | -15 |

Data for 8-Bromoquinoline and 3-Methylquinoline sourced from chemicalbook.com and commercial supplier data. Data for Quinoline sourced from general chemical literature.

Table 2: Spectroscopic Data of 8-Bromo-3-methylquinoline (Predicted)

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Chemical shifts for aromatic protons are expected in the range of 7.0-9.0 ppm. The methyl group protons would appear as a singlet around 2.5 ppm. |

| ¹³C NMR | Aromatic carbons are predicted to appear in the range of 120-150 ppm. The methyl carbon would be observed around 20-25 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 221 and an isotopic peak [M+2]⁺ of similar intensity at m/z 223, characteristic of a bromine-containing compound. |

Predicted data is based on general spectroscopic principles and data from similar quinoline structures. wisc.educhemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCWWHKSMOHVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397323-76-1 | |

| Record name | 8-bromo-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 3 Methylquinoline and Its Analogues

De Novo Quinoline (B57606) Ring Synthesis Approaches

De novo synthesis provides a direct pathway to the quinoline ring, allowing for the strategic placement of substituents by selecting appropriately functionalized starting materials. Classical cyclization reactions, multicomponent strategies, and modern transition-metal-catalyzed methods are the principal pillars of this approach.

Classic named reactions remain fundamental in quinoline synthesis, offering reliable, albeit sometimes harsh, methods for ring formation. nih.gov Their application to the synthesis of 8-Bromo-3-methylquinoline requires careful selection of precursors to ensure the correct substitution pattern.

The Skraup synthesis is a cornerstone reaction for producing quinolines, traditionally involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgwordpress.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. wordpress.com

For the synthesis of 8-Bromo-3-methylquinoline, a key adaptation involves replacing aniline with 2-bromoaniline (B46623). The methyl group at the 3-position can be introduced by using an α,β-unsaturated aldehyde or ketone that is a precursor to a 3-methylquinoline (B29099) structure, such as crotonaldehyde (B89634), instead of glycerol. The reaction of 2-bromoaniline with crotonaldehyde under Skraup conditions (acid and oxidant) would theoretically lead to the desired 8-Bromo-3-methylquinoline. While the classic Skraup reaction is known for being vigorous, modifications using milder oxidants like arsenic acid or conducting the reaction in the presence of ferrous sulfate (B86663) can moderate its intensity. wikipedia.org A similar strategy has been noted in the synthesis of 8-bromo-2,6-dimethylquinoline. researchgate.net

Table 1: Representative Skraup Reaction Adaptation

| Starting Aniline | Carbonyl Source | Key Reagents | Expected Product |

|---|

The Friedländer synthesis provides a versatile and high-yield method for creating quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgwikipedia.org The reaction can be catalyzed by acids or bases. wikipedia.orgresearchgate.net

To produce 8-Bromo-3-methylquinoline via this route, the logical precursors would be a 2-amino-3-bromobenzaldehyde (B168341) or a 2-amino-3-bromophenyl ketone, which would react with a compound that can provide the C2-C3-methyl fragment of the quinoline ring. For instance, the reaction of 2-amino-3-bromobenzaldehyde with propionaldehyde (B47417) (which contains an α-methylene group) under basic or acidic conditions would undergo an initial aldol-type condensation followed by cyclization and dehydration to yield 8-Bromo-3-methylquinoline. organic-chemistry.org Various catalysts, including trifluoroacetic acid, iodine, and Lewis acids, have been employed to facilitate this transformation. wikipedia.org

Table 2: Friedländer Synthesis Precursor Strategy

| 2-Aminoaryl Carbonyl | Methylene (B1212753) Carbonyl Compound | Catalyst Type | Expected Product |

|---|---|---|---|

| 2-Amino-3-bromobenzaldehyde | Propionaldehyde | Acid or Base | 8-Bromo-3-methylquinoline |

The Doebner-Von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.orgiipseries.orgsynarchive.com This method is particularly well-suited for the formation of alkylquinolines. nih.gov

The synthesis of 8-Bromo-3-methylquinoline is directly achievable using this method by reacting 2-bromoaniline with crotonaldehyde. The reaction mechanism involves the initial formation of a β-anilino aldehyde via Michael addition, which then cyclizes and dehydrates. Subsequent oxidation, often by another molecule of the Schiff base formed in situ, leads to the aromatic quinoline ring. wikipedia.org This approach offers a more direct route to the target molecule compared to the traditional Skraup reaction that uses glycerol.

Table 3: Doebner-Von Miller Reaction for 8-Bromo-3-methylquinoline

| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Expected Product |

|---|

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and synthetic steps. rsc.orgresearchgate.net The Povarov reaction is a prominent example of an MCR used for quinoline synthesis, typically involving an aniline, an aldehyde, and an activated alkene or alkyne. nih.govmdpi.com

For the synthesis of 8-Bromo-3-methylquinoline and its analogues, an MCR could be designed using 2-bromoaniline, an aldehyde, and a suitable alkene or alkyne. For example, a three-component reaction of 2-bromoaniline, formaldehyde, and 1-propyne could theoretically lead to the desired scaffold. The versatility of MCRs allows for the creation of diverse libraries of substituted quinolines by varying the starting components. rsc.orgacs.org

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinolines. ias.ac.in These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. nih.gov Catalysts based on palladium, copper, cobalt, and other metals are frequently used. ias.ac.infrontiersin.org

The synthesis of substituted quinolines can be achieved through various transition-metal-catalyzed processes, such as the tandem oxidative cyclization of anilines and aldehydes or the coupling of haloanilines with alkynes followed by cyclization. ias.ac.in For instance, a palladium-catalyzed reaction between 2-bromoaniline and an appropriate alkyne, such as 1-butyne, followed by an intramolecular cyclization could be a viable route to 8-Bromo-3-methylquinoline. Copper-catalyzed methods have also been demonstrated for the one-pot synthesis of substituted quinolines from anilines and aldehydes, utilizing molecular oxygen as an economical oxidant. ias.ac.in These modern techniques provide robust and flexible alternatives for constructing the quinoline core with specific substitution patterns. nih.gov

Adaptations of Classical Cyclization Reactions for Regioselective Formation of Bromo- and Methyl-Quinolines

Post-Synthetic Functionalization of Pre-formed Quinoline Scaffolds

The construction of 8-bromo-3-methylquinoline can be approached by two main retrosynthetic disconnections: introducing the bromine atom at the C8 position of 3-methylquinoline or installing the methyl group at the C3 position of 8-bromoquinoline (B100496).

Regioselective Halogenation (Bromination) at the C8 Position of 3-Methylquinoline

The introduction of a bromine atom at the C8 position of the 3-methylquinoline scaffold is a challenging transformation that requires careful consideration of the directing effects of the heterocyclic nitrogen and the methyl group.

Direct electrophilic bromination of 3-methylquinoline is complicated by the inherent reactivity of the quinoline ring. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring. However, under acidic conditions, the nitrogen atom is protonated, further deactivating the pyridine ring and directing substitution to the carbocyclic ring.

In the case of 3-methylquinoline, the methyl group is an activating, ortho-, para-director, while the protonated quinolinium nitrogen is a deactivating, meta-director with respect to its own ring and directs towards the C5 and C8 positions of the carbocyclic ring. The interplay of these directing effects often leads to a mixture of products, with substitution at the C5 and C7 positions being common. mdpi.comnih.govresearchgate.net Achieving high regioselectivity for C8 bromination through classical electrophilic substitution methods is therefore challenging and often results in low yields of the desired isomer. Theoretical analyses and experimental observations of electrophilic aromatic substitutions on substituted benzenes and heterocycles confirm that the regiochemical outcome is highly dependent on the electronic nature and position of the existing substituents. mdpi.comnih.govstudysmarter.co.uklibretexts.orgyoutube.com

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) and molecular bromine (Br₂), often in the presence of a strong acid like sulfuric acid. researchgate.netnih.govnih.gov However, for 3-methylquinoline, these methods are not typically reported to produce 8-bromo-3-methylquinoline with high selectivity.

To overcome the regioselectivity challenges of electrophilic substitution, directed C-H activation strategies have emerged as powerful tools. These methods utilize a directing group to position a metal catalyst in close proximity to the target C-H bond, enabling its selective functionalization.

For the C8-bromination of quinolines, the nitrogen atom of the quinoline ring, often in the form of an N-oxide, can serve as an effective directing group. acs.orgnih.gov Rhodium(III)-catalyzed C-H activation has been successfully employed for the C8-bromination of quinoline N-oxides. acs.org The reaction typically involves a [Cp*RhCl₂]₂ catalyst and a bromine source like N-bromosuccinimide (NBS). The N-oxide directs the rhodium catalyst to the C8 position, where a rhodacycle intermediate is formed, facilitating subsequent bromination. acs.org This methodology offers high regioselectivity for the C8 position.

| Catalyst System | Bromine Source | Substrate | Product | Yield (%) | Reference |

| [CpRhCl₂]₂/AgSbF₆ | NBS | Quinoline N-oxide | 8-Bromoquinoline N-oxide | 90 | acs.org |

| [CpRhCl₂]₂/AgSbF₆ | NBS | 6-Methylquinoline N-oxide | 8-Bromo-6-methylquinoline N-oxide | 85 | acs.org |

| [Cp*RhCl₂]₂/AgSbF₆ | NBS | 6-Methoxyquinoline N-oxide | 8-Bromo-6-methoxyquinoline N-oxide | 82 | acs.org |

Directed ortho-metalation (DoM) is another strategy that can, in principle, be applied. mdpi.comnih.govnih.gov This involves the deprotonation of the C8 position by a strong base, such as an organolithium reagent, directed by the coordination of the base to the quinoline nitrogen. The resulting organolithium species can then be quenched with an electrophilic bromine source. However, the application of DoM to 3-methylquinoline for C8-bromination is not widely documented and may be complicated by competing reactions.

Introduction of the Methyl Group at the C3 Position of 8-Bromoquinoline

An alternative approach to 8-bromo-3-methylquinoline involves the introduction of a methyl group at the C3 position of a pre-existing 8-bromoquinoline scaffold.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. nih.govresearchgate.netlibretexts.orgyonedalabs.com This reaction typically involves the coupling of an organoboron reagent with an organic halide. For the synthesis of 8-bromo-3-methylquinoline, this would entail the reaction of 8-bromo-3-haloquinoline with a methylboronic acid or a methyltrifluoroborate salt in the presence of a palladium catalyst and a base. Alternatively, a one-pot borylation of a dihaloquinoline followed by a Suzuki-Miyaura coupling could be envisioned. acs.org

The general mechanism for Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyonedalabs.com

| Palladium Catalyst | Ligand | Methylating Agent | Base | Solvent | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | CH₃B(OH)₂ | CsF/Ag₂O | - | >90 (for biphenyl) | libretexts.org |

| Pd(OAc)₂ | RuPhos | CH₃B(OH)₂ | K₃PO₄ | Toluene/H₂O | High (for pirfenidone) | libretexts.org |

| Pd(OAc)₂ | Xantphos | CH₃B(OH)₂ | K₃PO₄ | THF | 84 (for 3-methylindole) | nih.gov |

While specific examples for the C3-methylation of 8-bromoquinoline are not abundant in the cited literature, the general applicability of the Suzuki-Miyaura reaction to the functionalization of haloquinolines suggests its feasibility for this transformation. nih.govresearchgate.net

Direct C-H alkylation methods offer a more atom-economical approach by avoiding the pre-functionalization of the C3 position. Transition metal-catalyzed C-H activation can be employed to directly introduce a methyl group. For instance, rhodium(III)-catalyzed methylation of C(sp³)–H bonds in 8-methylquinolines has been reported, highlighting the potential for such transformations within the quinoline framework. rsc.org

Radical methylation is another potential route. These reactions often involve the generation of a methyl radical from a suitable precursor, which then adds to the quinoline ring. However, controlling the regioselectivity of radical additions to heterocycles can be challenging.

Direct C-H methylation of an 8-bromoquinoline at the C3 position remains a less explored area compared to cross-coupling strategies.

Synthetic Routes from Related Bromomethyl-Quinoline Compounds or Other Halogenated Analogues

The synthesis of 8-bromo-3-methylquinoline can be envisaged from precursors that already contain the quinoline scaffold. These routes involve the chemical modification of functional groups on the quinoline ring system.

A plausible, albeit not explicitly documented, synthetic pathway to 8-bromo-3-methylquinoline could involve the transformation of a C8-bromomethyl group. This would likely proceed through a two-step sequence: reductive debromination of the bromomethyl group to a methyl group, followed by bromination at the C8 position.

Reductive Debromination: The initial step would be the reduction of an 8-(bromomethyl)-3-methylquinoline intermediate. This transformation can be achieved using various reducing agents. A common method for such dehalogenations is catalytic hydrogenation. wikipedia.org

| Reaction Step | Reagents and Conditions | Product |

| Reductive Debromination | H₂, Pd/C, in a suitable solvent like ethanol | 3-methyl-8-methylquinoline |

Bromination: The subsequent step would involve the selective bromination of the resulting 3,8-dimethylquinoline (B3349175) at the C8 position. Direct bromination of quinoline and its derivatives typically occurs on the benzene ring. acgpubs.org However, achieving regioselectivity at a specific carbon atom can be challenging and often depends on the directing effects of the existing substituents. For the bromination of an 8-methylquinoline (B175542), a plausible method involves electrophilic substitution using a brominating agent like N-Bromosuccinimide (NBS) in the presence of an acid. A procedure for the bromination of 8-methylquinoline to 5-bromo-8-methylquinoline (B1275203) has been described using NBS in concentrated sulfuric acid. To achieve C8-bromination from an 8-methylquinoline, one would need to explore alternative bromination conditions or a multi-step strategy.

A more direct approach to C8-bromination on a quinoline ring is exemplified by the Skraup synthesis, which can be used to produce 8-bromoquinoline directly from 2-bromoaniline. wordpress.com This suggests that a modified Skraup or a related quinoline synthesis (like the Doebner-von Miller or Combes synthesis) starting with the appropriately substituted aniline could be a more direct route to 8-bromo-3-methylquinoline. wikipedia.orgwikipedia.orgwikipedia.org

Another potential synthetic route involves the chemical modification of more complex quinoline derivatives. The compound Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate serves as a relevant precursor. amerigoscientific.com The synthesis of this starting material can be achieved through established methods for quinoline synthesis, such as the Gould-Jacobs reaction, starting from an appropriately substituted aniline. nih.gov

The transformation of this precursor to 8-bromo-3-methylquinoline would necessitate two key chemical steps: removal of the chloro group at the C4 position and decarboxylation of the ethyl ester at the C3 position.

Dehalogenation and Decarboxylation: The removal of the C4-chloro group and the C3-carboxylate group could potentially be achieved in a single step or a sequence of reactions. Catalytic hydrogenation is a powerful tool for both dehalogenation and the reduction of other functional groups. wikipedia.org However, the conditions would need to be carefully controlled to avoid reduction of the quinoline ring itself.

A plausible, though hypothetical, reaction sequence is outlined below:

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Hydrolysis of Ester | Aqueous base (e.g., NaOH), followed by acidification | 8-Bromo-4-chloro-7-methylquinoline-3-carboxylic acid |

| Decarboxylation | Heating the carboxylic acid | 8-Bromo-4-chloro-7-methylquinoline |

| Dechlorination | Catalytic hydrogenation (e.g., H₂, Pd/C) | 8-Bromo-7-methylquinoline |

Following this, a final step would be required to introduce the methyl group at the 3-position, which would be challenging at this stage. A more convergent approach would involve a synthetic route that establishes the 3-methyl group from the outset.

Alternatively, a decarboxylative halogenation approach, while typically used to replace a carboxylic acid with a halogen, highlights the reactivity of the carboxyl group. nih.gov In this context, the focus would be on the removal of the carboxyl and chloro groups to yield the desired simpler quinoline.

Green Chemistry Principles and Sustainable Approaches in 8-Bromo-3-methylquinoline Synthesis

The application of green chemistry principles to the synthesis of quinolines is an area of growing interest, aiming to reduce the environmental impact of chemical processes. nih.govcapes.gov.br These principles can be applied to the synthesis of 8-bromo-3-methylquinoline and its analogues.

Traditional quinoline syntheses often employ harsh conditions and large volumes of volatile organic solvents. researchgate.net Modern approaches seek to minimize or eliminate solvent use. Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and often allows for solvent-free conditions. For instance, the Friedländer synthesis of quinolines has been successfully carried out under microwave irradiation without a solvent. tandfonline.com This approach could potentially be adapted for the synthesis of 8-bromo-3-methylquinoline, for example, by reacting a 2-amino-3-bromobenzaldehyde with a suitable ketone under microwave irradiation.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. Ball milling is a common mechanochemical technique that has been applied to the synthesis of various heterocyclic compounds, including quinolines. synarchive.com An iodine-mediated mechanochemical process has been developed for the synthesis of multi-substituted quinolines. synarchive.com This method is operationally simple and proceeds under mild conditions, making it an attractive green alternative. The applicability of such a method to the synthesis of 8-bromo-3-methylquinoline would depend on the availability of suitable starting materials.

Catalytic hydrogen transfer (CHT) reactions provide a safer and often more selective alternative to using high-pressure hydrogen gas for reductions. These reactions typically use a stable organic molecule as a hydrogen donor in the presence of a transition metal catalyst. CHT has been successfully employed for the reduction of quinolines to dihydroquinolines and tetrahydroquinolines. This methodology could be relevant in synthetic routes that involve a reduction step, such as the reductive debromination of a bromomethyl group as discussed in section 2.2.3.1. The choice of catalyst and hydrogen donor is crucial for achieving the desired chemoselectivity.

Reactivity Profile and Further Chemical Transformations of 8 Bromo 3 Methylquinoline

Cross-Coupling Reactions at the C8-Bromine Site

The bromine atom at the C8 position of the quinoline (B57606) scaffold serves as a versatile leaving group in numerous transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, as well as nitrogen-based nucleophiles.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to connect sp²-hybridized carbon atoms, making it ideal for the arylation and heteroarylation of 8-Bromo-3-methylquinoline. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

The reaction's scope has expanded to include C(sp²)–C(sp³) coupling, allowing for the introduction of alkyl groups. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific coupling partners. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to improve catalyst performance. nih.gov

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling Conditions Note: This table presents generalized conditions for Suzuki-Miyaura reactions involving aryl bromides. Specific optimization for 8-Bromo-3-methylquinoline may be required.

| Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Product Type |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Arylation |

| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | Heteroarylation |

| Potassium methyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | Alkylation |

| n-Butylboronic acid | Pd(dba)₂ / Buchwald Ligand | CsF | THF | Alkylation |

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as diethylamine (B46881) or triethylamine. organic-chemistry.org The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and is instrumental in the synthesis of arylalkynes and conjugated enynes, which are important structures in pharmaceuticals and materials science. libretexts.orgnih.gov

For 8-Bromo-3-methylquinoline, the Sonogashira coupling would involve the reaction of the C8-Br site with a selected terminal alkyne. The catalytic cycle involves separate but interconnected palladium and copper cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues related to copper-mediated side reactions. organic-chemistry.org

Table 2: General Reaction Parameters for Sonogashira Coupling Note: This table outlines typical components for Sonogashira coupling of aryl bromides.

| Component | Example Reagents | Purpose |

| Aryl Halide | 8-Bromo-3-methylquinoline | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI | Facilitates acetylide formation |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Alkyne deprotonation and HX scavenger |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

The Heck reaction creates a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides, leading to the formation of substituted alkenes with a high degree of trans selectivity. organic-chemistry.org In the context of 8-Bromo-3-methylquinoline, the Heck reaction would enable the introduction of an olefinic substituent at the C8 position.

The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. masterorganicchemistry.com

Table 3: Key Components in a Typical Heck Reaction Note: This table summarizes the roles of reagents in a generalized Heck reaction.

| Component | Example Reagents | Role in Reaction |

| Organohalide | 8-Bromo-3-methylquinoline | Aryl source |

| Alkene | Styrene, n-Butyl acrylate, Ethylene | Olefinic coupling partner |

| Catalyst | Pd(OAc)₂, Pd/C | Palladium(0) source |

| Ligand (Optional) | PPh₃, P(o-tol)₃ | Stabilizes catalyst, modifies reactivity |

| Base | Et₃N, K₂CO₃, NaOAc | Regenerates Pd(0) catalyst |

| Solvent | DMF, Acetonitrile, NMP | Reaction medium |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a stoichiometric amount of base. wikipedia.orgmychemblog.com This reaction has become a premier method for constructing aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgmychemblog.com

Applying this reaction to 8-Bromo-3-methylquinoline allows for the direct installation of primary or secondary amines, amides, or other nitrogen-containing groups at the C8 position. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) species. numberanalytics.comlibretexts.org The development of specialized, sterically hindered phosphine ligands has been critical to the reaction's success. wikipedia.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination Note: This table provides examples of catalyst systems for the amination of aryl bromides.

| Amine Type | Ligand | Base | Solvent |

| Primary Aliphatic Amine | Xantphos | Cs₂CO₃ | Dioxane |

| Primary Aryl Amine | BINAP | NaOtBu | Toluene |

| Secondary Amine | RuPhos | K₃PO₄ | t-BuOH |

| Amide/Carbamate | BrettPhos | K₂CO₃ | Dioxane |

Functionalization of the C3-Methyl Group

While cross-coupling reactions activate the C(sp²)–Br bond, the C3-methyl group provides an orthogonal site for reactivity through the activation of its C(sp³)–H bonds.

The functionalization of C(sp³)–H bonds, particularly those in a benzylic position, is a field of intense research interest as it offers a highly atom-economical route to complex molecules. nih.gov The methyl group at the C3 position of the quinoline ring is analogous to a benzylic group and is activated by the adjacent aromatic system. Transition-metal catalysis, often employing rhodium, palladium, or copper, can facilitate the direct coupling of this methyl group with various partners. researchgate.net

Recent reviews have highlighted the significant progress in the C(sp³)–H functionalization of methylquinolines, outlining both metal-catalyzed and metal-free strategies. nih.gov For instance, Rh(III)-catalyzed C–H activation has been used to achieve heteroarylation at the methyl group of 8-methylquinolines. rsc.org These methods can potentially be adapted for the derivatization of the C3-methyl group on the 8-bromo-3-methylquinoline scaffold, allowing for selective alkylation, arylation, or halogenation. Such transformations typically involve the formation of a metal-cyclometalated intermediate, where the quinoline nitrogen acts as a directing group, facilitating the activation of a nearby C-H bond. While much of the literature focuses on the C8-methyl group due to its proximity to the nitrogen for chelation assistance, the principles can inform strategies for activating the C3-methyl position. researchgate.net

Table 5: Potential Strategies for C3-Methyl Group Functionalization Note: This table outlines conceptual approaches for the derivatization of the C3-methyl group based on known C(sp³)–H activation methods.

| Transformation | Potential Reagent(s) | Catalyst Type | General Approach |

| Arylation | Aryl Halide / Diaryliodonium Salt | Palladium / Rhodium | Directed C-H activation followed by coupling |

| Alkylation | Alkene / Alkyl Halide | Rhodium / Copper | C-H activation and insertion or cross-coupling |

| Halogenation | N-Halosuccinimide (NCS, NBS) | Radical Initiator / Photoredox | Free-radical halogenation at the benzylic position |

Oxidation Reactions of the Methyl Group to Carbonyl or Carboxylic Acid Functionalities

The C3-methyl group of 8-bromo-3-methylquinoline can be oxidized to afford higher oxidation state functional groups such as aldehydes (carbonyl) and carboxylic acids. A common reagent employed for the selective oxidation of a methyl group on a quinoline ring to an aldehyde is selenium dioxide (SeO₂). For instance, a similar substrate, 8-bromo-2,6-dimethylquinoline, undergoes oxidation of the 2-methyl group to a carbaldehyde when treated with SeO₂. youtube.com This method is applicable for the synthesis of 8-bromo-3-methylquinoline-3-carbaldehyde.

Further oxidation of the resulting aldehyde or direct oxidation of the methyl group can yield the corresponding carboxylic acid. The Vilsmeier-Haack reaction followed by oxidation with an agent like sodium chlorite (B76162) is a known method to convert methyl-substituted heterocycles into their carboxylic acid derivatives. nih.gov The existence of related compounds such as 7-Bromo-8-methylquinoline-3-carboxylic acid and 8-Bromo-6-methylquinoline-3-carboxylic acid confirms the feasibility of this transformation. acs.orgrsc.org

Table 1: Oxidation Reactions of the Methyl Group

| Starting Material | Reagent(s) | Product | Reaction Type |

| 8-Bromo-3-methylquinoline | 1. SeO₂ | 8-Bromo-3-methylquinoline-3-carbaldehyde | Oxidation |

| 8-Bromo-3-methylquinoline-3-carbaldehyde | 1. NaClO₂, Sulfamic Acid | 8-Bromo-3-methylquinoline-3-carboxylic acid | Oxidation |

Condensation Reactions Involving the C3-Methyl Group

The methyl group at the C3 position of the quinoline ring is not directly activated by the heterocyclic nitrogen atom, unlike methyl groups at the C2 and C4 positions. Consequently, it does not readily participate as the nucleophilic component in typical condensation reactions like aldol (B89426) or Claisen-Schmidt condensations.

Instead, condensation reactions are more feasible after the C3-methyl group has been functionalized, typically through oxidation to an aldehyde (as described in section 3.2.2). The resulting 8-bromo-3-methylquinoline-3-carbaldehyde can then readily undergo condensation reactions. For example, it can react with various nucleophiles, such as substituted anilines, to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel-type condensations. numberanalytics.com A study on 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) demonstrates its condensation with substituted anilines to form the corresponding methanimines. numberanalytics.com

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring System (at positions other than C8)

The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions, with the site of attack being dictated by the electronic nature of the rings.

Electrophilic Substitution: The pyridine (B92270) ring in quinoline is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. wikipedia.org Therefore, electrophilic aromatic substitution occurs preferentially on the more electron-rich benzene (B151609) ring. wikipedia.orgyoutube.com For 8-substituted quinolines, the incoming electrophile is directed to the C5 and C7 positions. rsc.orgnumberanalytics.com Studies on the bromination of 8-methoxyquinoline (B1362559) and 8-aminoquinoline (B160924) show substitution occurring at the C5 and C7 positions. rsc.orgnumberanalytics.com Thus, for 8-bromo-3-methylquinoline, further electrophilic substitution is expected to yield 5,8-dibromo-3-methylquinoline (B6215355) or 7,8-dibromo-3-methylquinoline derivatives.

Nucleophilic Substitution: Conversely, nucleophilic aromatic substitution occurs on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. wikipedia.org The presence of the bromine atom at C8 and the methyl group at C3 has a minimal directing effect on nucleophilic attack on the heterocyclic ring.

Reduction and Oxidation Reactions of the Quinoline Core

The quinoline core itself can undergo reduction and oxidation reactions, specifically affecting the heterocyclic part of the molecule.

The pyridine ring of the quinoline system can be selectively reduced to yield a 1,2,3,4-tetrahydroquinoline. This transformation is significant as the resulting halogenated tetrahydroquinolines are valuable building blocks in medicinal chemistry. numberanalytics.com Catalytic hydrogenation can be achieved without cleaving the carbon-bromine bond. rsc.org

Research has shown that the hydrogenation of 8-bromoquinoline (B100496) can be successfully carried out using molybdenum sulfide (B99878) (MoS₂) or Rhenium sulfide (Re₂S₇) catalysts. In the presence of a MoS₁₃₀ catalyst, 8-bromoquinoline was converted to 8-bromo-1,2,3,4-tetrahydroquinoline (B2839820) with yields exceeding 94%. numberanalytics.com Similarly, using a Re₂S₇/C composite catalyst in methanol (B129727) at 50 °C and 30 atm of H₂, 8-bromoquinoline was hydrogenated to the corresponding tetrahydroquinoline in approximately 50% yield. rsc.org These methods are directly applicable to 8-bromo-3-methylquinoline.

Table 2: Hydrogenation of Bromoquinolines

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

| 8-Bromoquinoline | MoS₁₃₀ | H₂ | 8-Bromo-1,2,3,4-tetrahydroquinoline | >94% | numberanalytics.com |

| 8-Bromoquinoline | Re₂S₇/C | H₂ (30 atm), Methanol, 50°C | 8-Bromo-1,2,3,4-tetrahydroquinoline | ~50% | rsc.org |

Formation of Quinoline N-Oxides

The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. This reaction is typically carried out using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The formation of N-oxides from substituted quinolines is a general and well-established reaction. The N-oxide of the related compound 8-methylquinoline (B175542) is a known, stable solid, indicating that 8-bromo-3-methylquinoline would similarly undergo N-oxidation to yield 8-bromo-3-methylquinoline N-oxide.

Advanced Spectroscopic and Structural Characterization Methodologies in 8 Bromo 3 Methylquinoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignments (e.g., 1H, 13C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 8-Bromo-3-methylquinoline. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise positions of atoms and their connectivity can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 8-Bromo-3-methylquinoline is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine atom and the nitrogen atom in the quinoline (B57606) ring system. Protons on the pyridine (B92270) ring are typically observed at lower fields compared to those on the benzene (B151609) ring. The methyl protons at position 3 would appear as a singlet in a specific upfield region. For comparison, in the ¹H NMR spectrum of the related compound 8-methylquinoline (B175542), the methyl protons appear at approximately 2.8 ppm, while the aromatic protons resonate between 7.3 and 8.9 ppm uni.lu. The introduction of a bromine atom at the 8-position in 8-Bromo-3-methylquinoline would lead to predictable shifts in the signals of the adjacent protons due to its electron-withdrawing nature and anisotropic effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in 8-Bromo-3-methylquinoline will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbon atom attached to the bromine (C8) is expected to have its resonance shifted to a lower field. The quaternary carbons and the methyl carbon will also have characteristic chemical shifts. For instance, in related quinoline derivatives, the carbon atoms of the pyridine ring generally appear at lower fields than those of the carbocyclic ring libretexts.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Bromo-3-methylquinoline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 9.0 | C2: 150 - 155 |

| H4 | 7.8 - 8.2 | C3: 130 - 135 |

| H5 | 7.6 - 7.9 | C4: 135 - 140 |

| H6 | 7.3 - 7.6 | C4a: 125 - 130 |

| H7 | 7.7 - 8.0 | C5: 128 - 132 |

| 3-CH₃ | 2.4 - 2.8 | C6: 125 - 130 |

| C7: 128 - 132 | ||

| C8: 115 - 120 | ||

| C8a: 145 - 150 | ||

| 3-CH₃: 18 - 22 |

Note: The values in this table are predictions based on the analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of 8-Bromo-3-methylquinoline. It provides a highly accurate mass measurement, which can be used to confirm the molecular formula C₁₀H₈BrN.

PubChemLite provides predicted collision cross-section (CCS) values for various adducts of 8-bromo-3-methylquinoline, which are relevant for ion mobility-mass spectrometry. For example, the predicted CCS for the protonated molecule [M+H]⁺ (m/z 221.99129) is 137.5 Ų uni.lu.

The fragmentation pattern observed in the mass spectrum offers significant structural information. The molecular ion peak ([M]⁺) is expected to be prominent due to the aromatic nature of the quinoline ring. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes libretexts.orgmiamioh.edu.

Interactive Data Table: Predicted HRMS Data for 8-Bromo-3-methylquinoline

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 221.99129 | 137.5 |

| [M+Na]⁺ | 243.97323 | 150.8 |

| [M-H]⁻ | 219.97673 | 143.9 |

| [M+NH₄]⁺ | 239.01783 | 159.8 |

| [M+K]⁺ | 259.94717 | 139.4 |

| [M]⁺ | 220.98346 | 156.6 |

Data sourced from PubChemLite, representing predicted values calculated using CCSbase. uni.lu

Single Crystal X-ray Diffraction (XRD) for Definitive Solid-State Molecular Structure Determination

Although no specific single-crystal XRD data for 8-Bromo-3-methylquinoline was found in the provided search results, the general methodology involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

For related quinoline derivatives, XRD studies have provided detailed structural information. For instance, a study on rhodium complexes with methylquinolines included crystal structure analyses, demonstrating the power of this technique in resolving complex molecular architectures csic.es. An XRD study of 5,8-quinolinedione (B78156) derivatives also highlights its utility in structural analysis mdpi.com. If a suitable single crystal of 8-Bromo-3-methylquinoline were to be grown, XRD analysis would be invaluable for confirming its structure and understanding its intermolecular interactions in the solid state.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is instrumental in identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 8-Bromo-3-methylquinoline would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include C-H stretching vibrations of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the quinoline ring system, and C-Br stretching vibrations. The aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations are found in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers. A study on quinoline-7-carboxaldehyde provided detailed assignments of its IR and Raman spectra, which can serve as a reference for interpreting the spectrum of 8-Bromo-3-methylquinoline chemicalbook.com.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often providing information on vibrations that are weak or absent in the IR spectrum. For 8-Bromo-3-methylquinoline, the symmetric vibrations of the quinoline ring are expected to give strong Raman signals. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes mdpi.comnih.gov.

Interactive Data Table: Expected Vibrational Bands for 8-Bromo-3-methylquinoline

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | IR, Raman |

| C-H Out-of-plane Bend | 700 - 900 | IR |

| C-Br Stretch | 500 - 650 | IR, Raman |

Note: These are general expected ranges and the exact positions of the bands will depend on the specific molecular environment.

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The UV-Vis spectrum of 8-Bromo-3-methylquinoline would show absorption bands corresponding to π → π* and n → π* transitions of the quinoline ring system.

The quinoline chromophore typically exhibits several absorption bands in the UV region. The introduction of a bromine atom and a methyl group as substituents will cause shifts in the absorption maxima (λ_max) and changes in their intensities. Generally, halogen substitution on an aromatic ring can lead to a bathochromic (red) shift of the absorption bands mdpi.comnih.gov. Studies on other quinoline derivatives have shown that the solvent can also influence the position of the absorption bands mdpi.comresearchgate.net. For instance, the UV spectra of quinoline and its derivatives have been studied in various solvents, revealing shifts in the electronic transitions due to solvent-solute interactions researchgate.net. The analysis of the UV-Vis spectrum of 8-Bromo-3-methylquinoline would provide valuable information about its electronic structure and conjugation.

Interactive Data Table: Expected UV-Vis Absorption Maxima for 8-Bromo-3-methylquinoline in a Non-polar Solvent

| Electronic Transition | Expected λ_max Range (nm) |

| π → π* (Benzene-like) | 220 - 250 |

| π → π* (Pyridine-like) | 270 - 300 |

| n → π* | 300 - 330 |

Note: These are approximate ranges based on the electronic spectra of related quinoline compounds. mdpi.comnih.govresearchgate.netnist.gov Actual values will depend on the solvent and experimental conditions.

Computational and Theoretical Analysis of 8 Bromo 3 Methylquinoline

Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecular systems. For 8-Bromo-3-methylquinoline, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic structure and reactivity.

The electronic properties are fundamentally governed by the distribution of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. numberanalytics.com In 8-Bromo-3-methylquinoline, the HOMO is expected to be delocalized over the quinoline (B57606) ring system, with significant contributions from the electron-rich regions, including the nitrogen atom and the methyl-substituted carbon. The presence of the bromine atom at the 8-position, being an electron-withdrawing group, will likely influence the energy and localization of the HOMO.

The LUMO, conversely, is anticipated to be distributed across the π-system of the quinoline core, representing the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity and lower stability.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of 8-Bromo-3-methylquinoline. These descriptors provide a quantitative basis for understanding its reactivity. nih.gov

Interactive Data Table: Calculated Reactivity Descriptors for a Hypothetical Quinoline Derivative

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of the electrophilic power of a molecule. |

Note: The values in this table are illustrative for a generic quinoline derivative and would need to be specifically calculated for 8-Bromo-3-methylquinoline using DFT methods.

Studies on similar quinoline derivatives have shown that substitutions significantly impact these descriptors. For instance, the introduction of electron-donating or withdrawing groups can modulate the HOMO-LUMO gap and, consequently, the reactivity of the molecule. arabjchem.org

Reaction Mechanism Elucidation through Computational Modeling of Transition States and Energy Barriers

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating their associated energy barriers. For 8-Bromo-3-methylquinoline, this approach can predict the most favorable pathways for various reactions, such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

The Combes quinoline synthesis, a common method for preparing quinolines, involves the acid-catalyzed condensation of anilines with β-diketones. wikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, followed by a rate-determining annulation step. wikipedia.org Computational analysis of this reaction for a substituted aniline (B41778) and diketone that would yield 8-Bromo-3-methylquinoline would involve locating the transition state for the ring-closure step. The calculated activation energy for this step would provide insight into the reaction kinetics.

For instance, in a hypothetical electrophilic aromatic substitution on the 8-Bromo-3-methylquinoline ring, DFT calculations can be used to model the potential energy surface for the attack of an electrophile at different positions. By comparing the energies of the sigma complexes (Wheland intermediates) and the corresponding transition states, the most likely site of substitution can be determined. The bromine at position 8 and the methyl group at position 3 will exert directing effects that can be quantified through these calculations.

Prediction of Chemical Behavior, Selectivity, and Regioselectivity in Chemical Reactions

The electronic structure and reactivity descriptors derived from DFT provide a robust framework for predicting the chemical behavior of 8-Bromo-3-methylquinoline, including its selectivity in various reactions.

Regioselectivity: In electrophilic aromatic substitution reactions, the regioselectivity is governed by the electron density at different positions of the aromatic ring. The calculated Mulliken charges or Natural Bond Orbital (NBO) analysis can reveal the most nucleophilic sites. For 8-Bromo-3-methylquinoline, the interplay between the directing effects of the methyl group (ortho-, para-directing) and the bromine atom (ortho-, para-directing but deactivating) will determine the preferred positions for electrophilic attack. Computational studies on substituted quinolines have demonstrated the reliability of these methods in predicting regioselectivity. acs.org

Selectivity in Cross-Coupling Reactions: The bromine atom at the 8-position makes 8-Bromo-3-methylquinoline a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Computational modeling can help in understanding the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. By modeling the transition states and intermediates for different coupling partners, the selectivity and potential side reactions can be predicted.

Non-Linear Optical (NLO) Properties and Optoelectronic Significance Studies

Molecules with extended π-conjugated systems and significant charge transfer characteristics often exhibit non-linear optical (NLO) properties, making them valuable for applications in optoelectronics and photonics. nih.gov Quinoline derivatives have been a subject of interest in this field due to their inherent electronic properties. nih.gov

The NLO response of a molecule is primarily described by its polarizability (α) and first-order hyperpolarizability (β). These properties can be calculated using computational methods like time-dependent DFT (TD-DFT). The magnitude of the hyperpolarizability is related to the intramolecular charge transfer (ICT) from electron-donating to electron-accepting parts of the molecule. semanticscholar.org

Interactive Data Table: Calculated NLO Properties for a Hypothetical Quinoline Derivative

| Property | Symbol | Significance |

| Dipole Moment | μ | Measure of the overall polarity of the molecule. |

| Polarizability | α | Ease of distortion of the electron cloud by an electric field. |

| First-Order Hyperpolarizability | β | Measure of the second-order NLO response. |

Note: The values in this table are illustrative for a generic quinoline derivative. Specific calculations for 8-Bromo-3-methylquinoline would be required to obtain accurate values.

Theoretical studies on other halogenated quinolinones have shown that the nature and position of the halogen substituent can influence the NLO properties. rsc.orgrsc.org It is anticipated that 8-Bromo-3-methylquinoline, while not possessing a classic strong donor-acceptor architecture, will exhibit a measurable NLO response that could be enhanced through further functionalization. The optoelectronic significance lies in its potential as a building block for larger, more complex NLO-active materials. researchgate.netmdpi.com

Research Applications of 8 Bromo 3 Methylquinoline and Its Derivatives in Chemical Sciences

Role as Versatile Building Blocks and Intermediates in Complex Molecule Synthesis

In medicinal chemistry and process development, the term "building block" refers to a readily available or synthesizable molecule that possesses reactive functional groups, allowing for its incorporation into a larger, more complex target molecule. nih.govfluorochem.co.uk 8-Bromo-3-methylquinoline fits this description perfectly. Its quinoline (B57606) core provides a rigid and tunable platform, while its functional groups—the C8-bromo and C3-methyl—serve as handles for a variety of chemical transformations.

The bromine atom is particularly valuable as it can participate in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. orgsyn.org These methods allow for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds at the C8 position, enabling the synthesis of a diverse library of quinoline derivatives. The 3-methyl group can also be functionalized, for instance, through oxidation or halogenation, further expanding its synthetic utility.

Table 1: Potential Synthetic Transformations of 8-Bromo-3-methylquinoline

| Functional Group | Reaction Type | Reagents/Catalyst | Resulting Structure |

|---|---|---|---|

| 8-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 8-Aryl-3-methylquinoline |

| 8-Bromo | Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | 8-Amino-3-methylquinoline derivative |

| 8-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 8-Alkynyl-3-methylquinoline |

| 3-Methyl | Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 8-Bromoquinoline-3-carboxylic acid |

| 3-Methyl | Free-Radical Bromination | N-Bromosuccinimide (NBS), Initiator | 8-Bromo-3-(bromomethyl)quinoline |

The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore, forming the core structure of many clinically important antibacterial agents. nih.govnih.gov These compounds function primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The development of new analogs remains a key area of research to combat rising antibiotic resistance.

8-Bromo-3-methylquinoline serves as a potential starting material for the synthesis of novel quinolone carboxylic acids. A key synthetic step would involve the oxidation of the methyl group at the C3 position to a carboxylic acid. While direct oxidation can be challenging, it is a known transformation for methyl-substituted quinolines. Subsequently, the introduction of an oxo group at the C4 position would yield the target 4-quinolone-3-carboxylic acid scaffold. The bromine at the C8 position offers an additional site for diversification, allowing for the introduction of various substituents to modulate the compound's activity and properties. A related compound, 8-Bromo-6-methylquinoline-3-carboxylic acid, highlights the feasibility of this chemical space. sigmaaldrich.com

The quinoline framework is widely employed in the design of ligands for organometallic catalysis. researchgate.netnih.gov The nitrogen atom of the quinoline ring can coordinate to a metal center, and additional donor atoms can be installed on the scaffold to create bidentate or polydentate ligands. These ligands are crucial for controlling the reactivity and selectivity of transition metal catalysts.

8-Bromo-3-methylquinoline is an excellent scaffold for this purpose. The C8-bromo group can be readily replaced using cross-coupling reactions to introduce a second coordinating group, such as a phosphine (B1218219), an amine, or another heterocycle. This allows for the systematic synthesis of a variety of bidentate N,X-ligands (where X = P, N, O, S). The 3-methyl group provides steric bulk that can influence the ligand's coordination geometry and, consequently, the outcome of the catalyzed reaction.

Contributions to Catalysis and Ligand Design

The development of new catalysts and ligands is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. Derivatives of 8-Bromo-3-methylquinoline have significant potential in this field, particularly in the design of ligands for transition metal catalysis and as substrates for studying novel reaction methodologies.

Ligands derived from the 8-substituted quinoline scaffold are instrumental in a range of transition metal-catalyzed reactions. By modifying the 8-bromo position of 8-Bromo-3-methylquinoline, researchers can synthesize ligands tailored for specific applications. For example, installing a diphenylphosphine (B32561) group at C8 via a coupling reaction would yield an N,P-bidentate ligand. Such ligands are known to be effective in palladium-catalyzed reactions like allylic alkylation and cross-coupling. Similarly, introducing an amino or pyridyl group can create N,N-bidentate ligands useful in catalysis with rhodium, iridium, or cobalt. acs.orgresearchgate.net

Table 2: Examples of Ligand Types Derived from 8-Substituted Quinolines and Their Applications

| Ligand Type | Example Structure (Derived from Scaffold) | Metal | Potential Catalytic Application |

|---|---|---|---|

| N,P-Bidentate | 8-(Diphenylphosphino)-3-methylquinoline | Palladium, Rhodium | Asymmetric Hydrogenation, Cross-Coupling |

| N,N-Bidentate | 8-(Pyridin-2-yl)-3-methylquinoline | Ruthenium, Iron, Cobalt | Oxidation, Reduction Reactions |

| N,O-Bidentate | 8-(2-Hydroxyphenyl)-3-methylquinoline | Copper, Zinc | Polymerization, Lewis Acid Catalysis |

Transition metal-catalyzed C-H activation is a powerful strategy for streamlining organic synthesis by allowing direct functionalization of otherwise unreactive C-H bonds. nih.gov The quinoline core is one of the most effective directing groups for this purpose. nih.gov The nitrogen atom acts as an embedded Lewis basic site that coordinates to a metal catalyst (e.g., Rh, Pd, Co, Ru) and directs it to activate a specific C-H bond, typically at the C8 position, via the formation of a stable five-membered metallacycle intermediate. nih.gov

While 8-Bromo-3-methylquinoline itself has its C8 position blocked by a bromine atom, it is a crucial building block for creating substrates used in C-H activation research. A prominent example involves the C(sp³)–H activation of 8-methylquinolines. researchgate.netacs.orgnih.gov In these reactions, the quinoline nitrogen directs a metal catalyst to functionalize the C-H bonds of the 8-methyl group. 8-Bromo-3-methylquinoline can be converted into a variety of 8-substituted substrates through cross-coupling at the bromo position. These tailored substrates can then be used to explore the scope and mechanism of quinoline-directed C-H activation at different positions or within different functional groups attached at C8. For example, a Cp*Rh(III) catalyst has been shown to be effective for the regioselective methylation of the C(sp³)–H bond in 8-methylquinolines. acs.org

Table 3: Example of Directed C-H Activation on an 8-Methylquinoline (B175542) Scaffold

| Substrate | Catalyst | Coupling Partner | Product | Reference |

|---|---|---|---|---|

| 8-Methylquinoline | [Cp*RhCl₂]₂ | Potassium methyltrifluoroborate | 8-Ethylquinoline | acs.org |

| 8-Methylquinoline | [Cp*Co(CO)I₂] | Oxazolone | Amide functionalized at the 8-methyl position | researchgate.net |

| 8-Methylquinoline | Rh(III) catalyst | α-diazocarbonyl compounds | Alkylated 8-methylquinoline | researchgate.net |

Advanced Materials Science Applications

The unique photophysical and electronic properties of the quinoline ring system make it an attractive component for advanced functional materials. nih.gov Quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs), chemical sensors, and functional dyes. 8-Hydroxyquinoline (B1678124), in particular, is a classic ligand for creating fluorescent metal complexes (e.g., with aluminum, Alq₃) used in OLED technology. nih.gov

8-Bromo-3-methylquinoline serves as a key intermediate for accessing novel materials. The bromine atom can be converted into other functional groups, such as hydroxyl, amino, or cyano groups, which are often required for material synthesis. A notable application is the synthesis of phthalonitrile (B49051) derivatives from 8-substituted quinolines. researchgate.net Phthalonitriles are precursors to phthalocyanines, a class of large, aromatic macrocycles with intense colors and exceptional stability. These properties make them valuable as industrial pigments, chemical sensors, and photosensitizers in photodynamic therapy. By converting 8-Bromo-3-methylquinoline to its 8-hydroxy or 8-amino analog, it can be reacted with substituted phthalonitriles to generate quinoline-appended phthalocyanine (B1677752) precursors, opening the door to new functional materials with tunable electronic and optical properties.

Table 4: Potential Advanced Material Applications of 8-Bromo-3-methylquinoline Derivatives

| Material Class | Required Derivative | Synthetic Strategy | Potential Application |

|---|---|---|---|

| OLED Emitters | 8-Hydroxy-3-methylquinoline | Nucleophilic substitution or Buchwald-Hartwig O-arylation | Host or emitter layer in OLED devices |

| Fluorescent Sensors | 8-(Aryl)-3-methylquinoline | Suzuki coupling with functionalized arylboronic acids | Chemosensors for metal ions or anions |

| Functional Dyes | Quinoline-substituted Phthalocyanines | Conversion to 8-amino/hydroxy derivative, then reaction with phthalonitrile | Photosensitizers, non-linear optics, gas sensors |

Exploration in Photoactive and Luminescent Materials

The inherent electronic properties of the quinoline ring system make it a promising candidate for the development of photoactive and luminescent materials. While research on 8-Bromo-3-methylquinoline itself is specific, the broader class of 8-substituted quinolines, particularly 8-hydroxyquinoline (8-HQ), has been extensively studied for its electroluminescent capabilities. scirp.org Metal complexes of 8-HQ, known as metaloquinolates, are notable for their use as electroluminescent materials. scirp.org

A prime example is tris(8-hydroxyquinoline)aluminium (Alq3), a benchmark material widely used in Organic Light Emitting Diodes (OLEDs) for its electron-transporting and emissive properties. scirp.org The fluorescence of 8-HQ derivatives changes upon binding to metal ions, a feature that is harnessed to create sensitive fluorescent chemosensors for detecting various metal ions like zinc, cadmium, and lead. scirp.orgscirp.org This established utility of the 8-substituted quinoline core suggests the potential for bromo- and methyl-substituted derivatives to be explored for similar photoactive and luminescent applications, where the electronic nature of the substituents could modulate the photophysical properties.

Components in Coordination Chemistry and Metal Complexes

The quinoline framework, containing a nitrogen atom within its aromatic system, serves as an effective scaffold for creating ligands in coordination chemistry. 8-Bromo-3-methylquinoline and its derivatives can act as potent chelating agents for metal ions. The nitrogen atom of the quinoline ring and a donor atom at the C-8 position (such as the bromo group, or more commonly, a hydroxyl group in related analogues) can act as a bidentate ligand, binding to a central metal ion. scirp.orgscirp.org

The synthesis of metal complexes using 8-hydroxyquinoline (8-HQ) as a ligand has been well-documented, forming complexes with various metal(II) ions including copper, nickel, and cobalt. scirp.orgresearchgate.net These reactions typically result in complexes with a 1:2 metal-to-ligand molar ratio. scirp.org Depending on the metal ion, the resulting coordination geometry can be square-planar, as seen with copper, or octahedral, where two water molecules complete the coordination sphere. scirp.orgscirp.org The ability of 8-bromoquinoline (B100496) to participate in the synthesis of organometallic complexes, such as 8-quinolylcyclopentadienyl metal complexes, further highlights the versatility of this scaffold in coordination chemistry. sigmaaldrich.com

Preclinical and Mechanistic Studies in Chemical Biology and Medicinal Chemistry

The functionalized quinoline skeleton is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in biologically active compounds. scirp.orgscirp.org Derivatives of 8-Bromo-3-methylquinoline are investigated in various preclinical studies to understand their molecular mechanisms and potential as therapeutic leads or biological tools.

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of quinoline derivatives. Research indicates that the nature and position of substituents on the quinoline ring significantly influence their molecular interactions and subsequent biological effects. For instance, studies on brominated 8-substituted quinolines have shown that a hydroxyl group at the C-8 position leads to greater anticancer potential. researchgate.net The introduction of halogen atoms, such as bromine, can also substantially increase the antiproliferative activity of these compounds. nih.gov

A detailed SAR study of 8-hydroxyquinoline-derived Mannich bases revealed that their MDR-selective (multidrug-resistant) anticancer activity is strongly influenced by the pKa values of the donor atom moieties, indicating that protonation and metal chelation are key modulating factors. nih.gov The study highlighted specific structural requirements, providing a framework for developing more effective anticancer agents that target MDR cancer. nih.gov These findings underscore the importance of systematic structural modifications to the quinoline core to fine-tune its interaction with biological targets like enzymes and receptors.

Development of Chemical Probes and Biological Tool Molecules

Chemical probes are essential tools for dissecting complex biological processes. The quinoline scaffold has proven to be a valuable starting point for the development of such molecules. Through fragment-based screening and subsequent optimization, brominated compounds structurally related to 8-Bromo-3-methylquinoline have been developed into potent and selective chemical probes. nih.gov

For example, optimization of a fragment hit led to the creation of a novel chemical probe for the BET (Bromodomain and Extra-Terminal domain) family of bromodomains. nih.gov Similarly, another medicinal chemistry program successfully developed PFI-3, a cell-active inhibitor that selectively targets certain Family VIII bromodomains. nih.gov This was achieved through a novel binding mode involving a phenolic head group that displaced conserved water molecules within the target protein. nih.gov These examples demonstrate that the brominated quinoline and related scaffolds are chemically tractable and can be elaborated to produce highly specific molecular probes for investigating protein function in cell biology.

Exploration of Antimicrobial Mechanisms against Bacterial Strains

Derivatives of quinoline have long been investigated for their antimicrobial properties. The mechanism of action is often attributed to their ability to chelate metal ions that are essential for the function of bacterial enzymes. scirp.org This disruption of enzymatic processes inhibits bacterial growth.